

# Magnetic properties of yttrium cobalt compounds

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An In-depth Technical Guide on the Magnetic Properties of Yttrium-Cobalt Compounds

#### **Abstract**

This technical guide provides a comprehensive overview of the magnetic properties of binary yttrium-cobalt (Y-Co) intermetallic compounds. Yttrium, being non-magnetic, serves as an ideal element to study the fundamental magnetic behavior of cobalt in various crystallographic environments. The Y-Co system encompasses a range of stoichiometries, each exhibiting unique magnetic characteristics, from the robust antiferromagnetism in YCo3 to the exceptionally high uniaxial magnetocrystalline anisotropy in YCo5, a property crucial for permanent magnet applications. This document details the magnetic ordering, Curie/Néel temperatures, magnetic moments, and anisotropy of key Y-Co compounds. It also outlines the standard experimental protocols for material synthesis and characterization and provides theoretical context for the observed phenomena. All quantitative data are summarized in comparative tables, and conceptual relationships are illustrated using standardized diagrams.

#### Introduction

The study of rare-earth-transition metal alloys is fundamental to the development of high-performance magnetic materials.[1] Within this class, yttrium-cobalt compounds hold a special place. Yttrium (Y) is a 4d transition metal that is chemically similar to the heavy rare-earth elements but possesses no 4f electrons and thus carries no intrinsic magnetic moment.[2][3] This makes the Y-Co system an exemplary model for investigating the magnetism of the cobalt (Co) sublattice without the complex exchange interactions involving rare-earth moments.



The magnetic properties of Y-Co compounds are dictated almost entirely by the Co 3d electrons and their interaction with the crystalline electric field.[4] Depending on the stoichiometry and the resulting crystal structure, the Co atoms occupy different crystallographic sites, leading to a wide spectrum of magnetic behaviors. These range from Pauli paramagnetism and metamagnetism to robust ferromagnetism and antiferromagnetism.[2]

The compound YCo<sub>5</sub>, in particular, was a precursor to modern rare-earth magnets after its discovery in 1966 revealed an extraordinarily large magnetic anisotropy, a critical property for a permanent magnet that describes its resistance to demagnetization.[1] This guide serves as a technical resource for researchers and scientists, consolidating the key magnetic data, experimental methodologies, and theoretical underpinnings of the most prominent Y-Co intermetallic phases.

### **Magnetic Properties of Yttrium-Cobalt Compounds**

The Y-Co phase diagram reveals several stable intermetallic compounds, including YCo<sub>2</sub>, YCo<sub>3</sub>, Y<sub>2</sub>Co<sub>7</sub>, YCo<sub>5</sub>, and Y<sub>2</sub>Co<sub>17</sub>.[5][6] Each compound possesses a distinct crystal structure which in turn governs its magnetic properties.

#### YC<sub>02</sub>

YCo<sub>2</sub> is not ferromagnetic under ambient conditions. It is characterized as an enhanced Pauli paramagnet that exhibits band metamagnetism. This means it can be induced into a ferromagnetic state by the application of a very strong external magnetic field, on the order of 70 Tesla.[2] In its ground state, the proximity of enough Y neighbors is sufficient to suppress the magnetic moment on the Co atoms.[2]

#### YC<sub>0</sub>3

Contrary to the trend of ferromagnetism in Co-rich compounds, YCo $_3$  exhibits robust antiferromagnetic ordering below a Néel temperature (Tn) of 252 K. The magnetic moments are primarily aligned along the crystallographic b-axis. First-principles calculations suggest that the ferromagnetic and antiferromagnetic states are nearly degenerate in energy, highlighting the complex nature of the exchange interactions in this compound. Hydrogen absorption can dramatically alter these properties, with YCo $_3$ H $_x$  hydrides showing transitions to ferromagnetic or complex ferrimagnetic states.[7]



Table 1: Magnetic Properties of YCo3

Property	Value	Reference
<b>Magnetic Ordering</b>	Antiferromagnetic	
Néel Temperature (T <sub>n</sub> )	252 K	

| Crystal Structure | Orthorhombic (Cmce) | |

#### YC<sub>05</sub>

YCo₅ is the most studied compound in the series due to its exceptional properties relevant to permanent magnets. It is a strong ferromagnet with a high Curie temperature and, most notably, a massive magnetocrystalline anisotropy.[1][4]

- Crystal Structure: YCo₅ crystallizes in the hexagonal CaCu₅-type structure (space group P6/mmm). In this structure, Co atoms occupy two inequivalent crystallographic sites: 2c and 3g.[8]
- Magnetic Anisotropy: The magnetocrystalline anisotropy is entirely due to the Co 3d electrons.[4] The compound has a magnetically easy c-axis, meaning the magnetic moments preferentially align along this direction.[9] The anisotropy constant K<sub>1</sub> is exceptionally large, reported as 6.5-7.38 MJ/m³.[4][10] Theoretical and experimental studies indicate that the large axial anisotropy arises primarily from the orbital contribution of the Co atoms at the 2c sites.[4]

Table 2: Magnetic Properties of YCo<sub>5</sub>



Property	Value	Reference
<b>Magnetic Ordering</b>	Ferromagnetic	[10]
Curie Temperature (T <sub>c</sub> )	~987 K	[4]
Saturation Magnetization (µoM₅)	~1 T	[10]
Total Magnetic Moment (M)	7.19 - 8.33 μB/f.u.	[4][8]
Anisotropy Constant (K1) at 300K	6.5 - 7.38 MJ/m³	[4][10]

| Anisotropy Type | Uniaxial (easy c-axis) |[9] |

#### Y<sub>2</sub>C<sub>07</sub>

Y<sub>2</sub>Co<sub>7</sub> is also ferromagnetic and crystallizes in a rhombohedral structure (space group R-3m). [11] The Co atoms in this structure are distributed across five different crystallographic positions, leading to a complex magnetic behavior that can be analyzed using the spin fluctuations model.[11]

Table 3: Magnetic Properties of Y2Co7

Property	Value	Reference
Magnetic Ordering	Ferromagnetic	[11]

| Crystal Structure | Rhombohedral (R-3m) |[11] |

#### Y<sub>2</sub>C<sub>017</sub>

The Y<sub>2</sub>Co<sub>17</sub> compound is another strong ferromagnet but, unlike YCo<sub>5</sub>, it exhibits an easy basal plane (planar) anisotropy.[9] This means the magnetic moments prefer to lie within the plane perpendicular to the c-axis. Its magnetocrystalline anisotropy constant K<sub>1</sub> is therefore negative. [9] Doping with iron can be used to tune the anisotropy, potentially shifting it from planar to uniaxial.[12][13]



Table 4: Magnetic Properties of Y<sub>2</sub>Co<sub>17</sub>

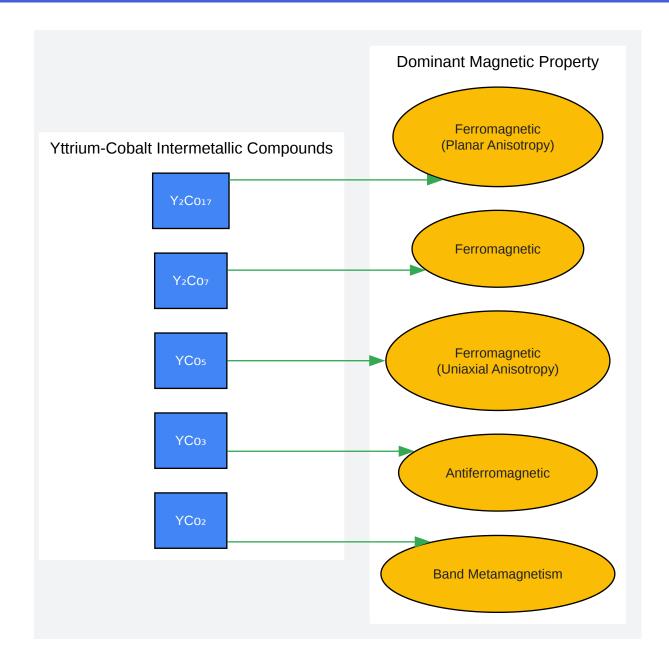
Property	Value	Reference
<b>Magnetic Ordering</b>	Ferromagnetic	[9]
Anisotropy Constant (K1) at 307K	-0.361 MJ/m³ (-3.61×10 <sup>5</sup> erg/g)	[9]
Anisotropy Type	Planar (easy basal plane)	[9]

| Crystal Structure | Hexagonal |[9] |

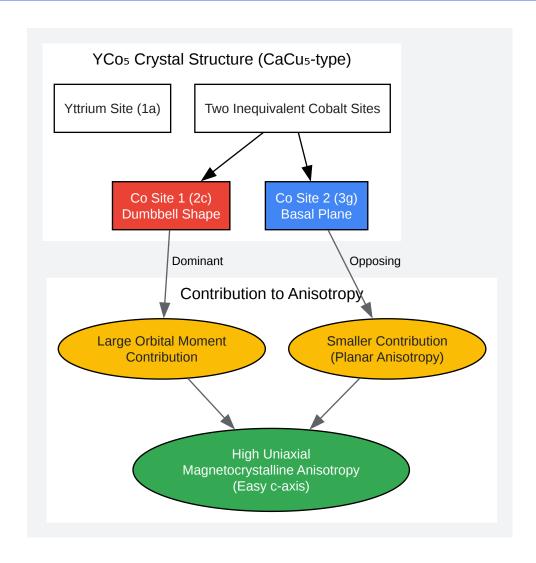
# **Visualization of Concepts and Workflows**

To better illustrate the relationships and processes described in this guide, the following diagrams are provided.

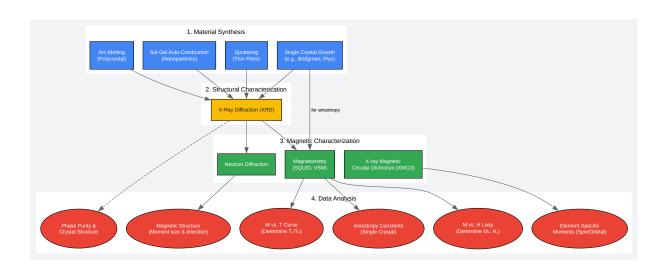












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